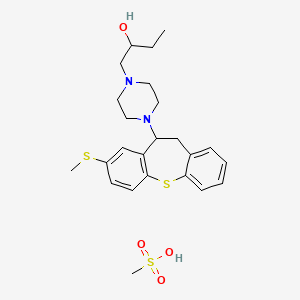
1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate is a complex organic compound with a unique structure that includes a piperazine ring, a dibenzo thiepin core, and a methanesulfonate group
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate typically involves multiple steps. The process begins with the formation of the dibenzo thiepin core, followed by the introduction of the piperazine ring and the methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The dibenzo thiepin core can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and dibenzo thiepin core play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and dibenzo thiepin analogs Compared to these compounds, 1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate is unique due to its specific combination of functional groups and structural features
Some similar compounds are:
- 1-Piperazineethanol, 4-(10,11-dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-, butanedioate
- 1-Piperazineethanol, 4-(10,11-dihydro-8-(methylsulfinyl)dibenzo(b,f)thiepin-10-yl)-, hydrochloride
These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Properties
CAS No. |
86499-12-9 |
|---|---|
Molecular Formula |
C24H34N2O4S3 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
methanesulfonic acid;1-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-ol |
InChI |
InChI=1S/C23H30N2OS2.CH4O3S/c1-3-18(26)16-24-10-12-25(13-11-24)21-14-17-6-4-5-7-22(17)28-23-9-8-19(27-2)15-20(21)23;1-5(2,3)4/h4-9,15,18,21,26H,3,10-14,16H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
PFCCCRDDVVAFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



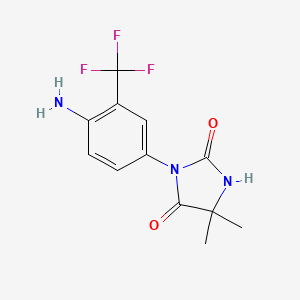
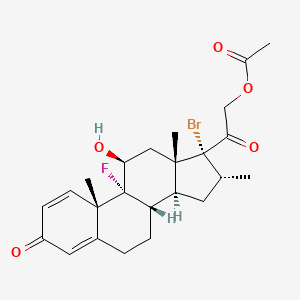
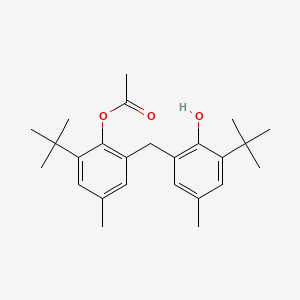
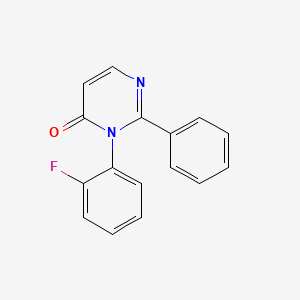


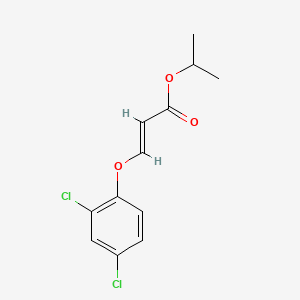
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)
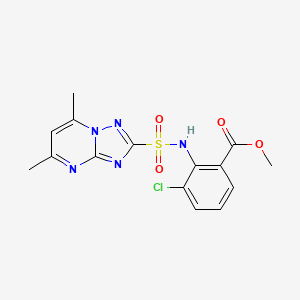


![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)
